3-[1-(1H-indol-3-yl)butyl]-1H-indole
CAS No.: 5030-92-2
Cat. No.: VC11572890
Molecular Formula: C20H20N2
Molecular Weight: 288.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5030-92-2 |
|---|---|
| Molecular Formula | C20H20N2 |
| Molecular Weight | 288.4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-[1-(1H-indol-3-yl)butyl]-1H-indole consists of two indole rings linked by a four-carbon aliphatic chain. The primary indole (1H-indole) is substituted at position 1 with a butyl group, which terminates at the 3-position of the secondary indole (1H-indol-3-yl). This configuration introduces conformational flexibility while retaining the aromatic and heterocyclic reactivity inherent to indoles .
Table 1: Predicted Physicochemical Properties
The butyl linker enhances lipophilicity compared to direct biindole structures (e.g., 3,3'-biindole), potentially improving membrane permeability in biological systems .
Synthesis and Chemical Reactivity
Synthetic Strategies
While no direct synthesis of 3-[1-(1H-indol-3-yl)butyl]-1H-indole is documented, analogous methods for alkyl-linked indoles suggest viable routes:
Alkylation of Indole
Indole derivatives are frequently functionalized via alkylation. A plausible pathway involves:
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N-Alkylation: Treating 1H-indole with 1-bromo-4-chlorobutane to form 1-(4-chlorobutyl)-1H-indole.
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C-3 Coupling: Reacting the intermediate with a second indole moiety under Ullmann or Buchwald-Hartwig conditions to form the C–N bond at position 3 .
Multicomponent Reactions (MCRs)
MCRs offer efficient one-pot synthesis. For example, a three-component reaction involving:
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Indole,
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Aldehydes (e.g., butanal),
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Ammonium acetate,
catalyzed by dysprosium triflate or SnCl₂, could yield the target compound .
Table 2: Comparative Yields of Analogous Syntheses
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃ | 65–78 | |
| MCR with SnCl₂ | SnCl₂ | 82–90 | |
| Pd-mediated coupling | Pd(OAc)₂ | 70–85 |
Biological Activities and Mechanisms
Anticancer Properties
Indole derivatives disrupt microtubule assembly and inhibit topoisomerases. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides show IC₅₀ values <10 μM against lung adenocarcinoma . The bifunctional indole structure of 3-[1-(1H-indol-3-yl)butyl]-1H-indole could similarly intercalate DNA or target kinase pathways .
Table 3: Biological Activity Benchmarks
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: High LogP (~4.5) suggests good intestinal absorption but potential P-glycoprotein efflux .
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Metabolism: Likely hepatic oxidation via CYP3A4, with possible hydroxylation at the butyl chain .
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Excretion: Predominantly renal, with minor fecal elimination .
Toxicity
Indole derivatives with alkyl linkers exhibit moderate cytotoxicity (e.g., CC₅₀ = 5–10 μM in fibroblasts) . Structure-activity relationships (SARs) indicate that elongation beyond C6 chains reduces toxicity, favoring the butyl-linked variant .
Industrial and Research Applications
Pharmaceutical Development
The compound’s bifunctional indole structure positions it as a candidate for:
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Dual kinase inhibitors (e.g., targeting EGFR and VEGFR),
Material Science
Indole derivatives are explored as organic semiconductors. The conjugated π-system and alkyl spacer may enable tunable electron transport properties .
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